molecular formula C25H20N2O6 B298798 methyl (5E)-2-methyl-1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-2-methyl-1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B298798
M. Wt: 444.4 g/mol
InChI Key: KAHOQLSJMYOJGP-KGENOOAVSA-N
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Description

Methyl 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-2-methyl-1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the furan and nitrophenyl groups through condensation reactions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

Methyl 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (5E)-2-methyl-1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine atom instead of a nitro group.

    N′-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-(4-morpholinyl)acetohydrazide: Contains a morpholine ring and different functional groups.

Uniqueness

Methyl 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

methyl (5E)-2-methyl-1-(4-methylphenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxopyrrole-3-carboxylate

InChI

InChI=1S/C25H20N2O6/c1-15-7-9-18(10-8-15)26-16(2)23(25(29)32-3)24(28)21(26)14-20-11-12-22(33-20)17-5-4-6-19(13-17)27(30)31/h4-14H,1-3H3/b21-14+

InChI Key

KAHOQLSJMYOJGP-KGENOOAVSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)C2=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)C2=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

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